molecular formula C20H20ClNO9 B7828772 (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-chloro-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate

(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-chloro-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No. B7828772
M. Wt: 453.8 g/mol
InChI Key: YRXSTYGMBJFQAY-RKSHBFDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-chloro-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C20H20ClNO9 and its molecular weight is 453.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-chloro-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-chloro-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the protection of the hydroxyl groups on the tetrahydro-2H-pyran ring, followed by the introduction of the chloro group and the isoindolin-2-yl moiety. The final step involves the deprotection of the hydroxyl groups and the acetyl groups on the tetrahydro-2H-pyran ring.

Starting Materials
Tetrahydro-2H-pyran, Acetic anhydride, Chlorine gas, Isoindoline-2,3-dione, Methanol, Sodium hydroxide, Acetic acid, Dichloromethane

Reaction
Protection of the hydroxyl groups on the tetrahydro-2H-pyran ring with acetic anhydride in the presence of sodium hydroxide to form the diacetate derivative..
Introduction of the chloro group by reacting the diacetate derivative with chlorine gas in the presence of acetic acid to form the chloro derivative..
Introduction of the isoindolin-2-yl moiety by reacting the chloro derivative with isoindoline-2,3-dione in the presence of methanol to form the final compound..
Deprotection of the hydroxyl groups and the acetyl groups on the tetrahydro-2H-pyran ring by treating the final compound with sodium hydroxide in methanol and dichloromethane to obtain the target compound..

properties

IUPAC Name

[(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14?,15-,16+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSTYGMBJFQAY-RKSHBFDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-chloro-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate

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